

Technical Guide: 3,5-Dimethyl-4-hydroxybenzotrile-d8

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxybenzotrile-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3,5-Dimethyl-4-hydroxybenzotrile-d8**, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzotrile. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of HIV replication inhibitors.^{[1][2][3]} Its deuteration makes it particularly valuable for use as an internal standard in quantitative analytical methods and in metabolic studies.

Core Compound Data

The fundamental properties of 3,5-Dimethyl-4-hydroxybenzotrile and its deuterated form are summarized below. The increase in molecular weight for the d8 isotopologue is attributed to the replacement of eight hydrogen atoms with deuterium atoms.

Property	3,5-Dimethyl-4-hydroxybenzonitrile	3,5-Dimethyl-4-hydroxybenzonitrile-d8
Molecular Formula	C ₉ H ₉ NO	C ₉ HD ₈ NO[2][4]
Molecular Weight	147.17 g/mol [1][5][6][7]	155.22 g/mol [2][3][4]
CAS Number	4198-90-7[1][6][7]	1142096-16-9[2][3][4]
Synonyms	4-Cyano-2,6-dimethylphenol, 4-Hydroxy-3,5-dimethylbenzonitrile	4-Hydroxy-3,5-dimethylbenzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8[3][4]

Synthesis and Experimental Protocols

The synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile is well-documented and typically involves a one-pot reaction from 3,5-dimethyl-4-hydroxybenzaldehyde. The synthesis of the deuterated analogue follows a similar pathway, utilizing deuterated starting materials.

Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of the non-deuterated compound and is applicable for the synthesis of the d8 isotopologue by using the appropriate deuterated precursors.

Materials:

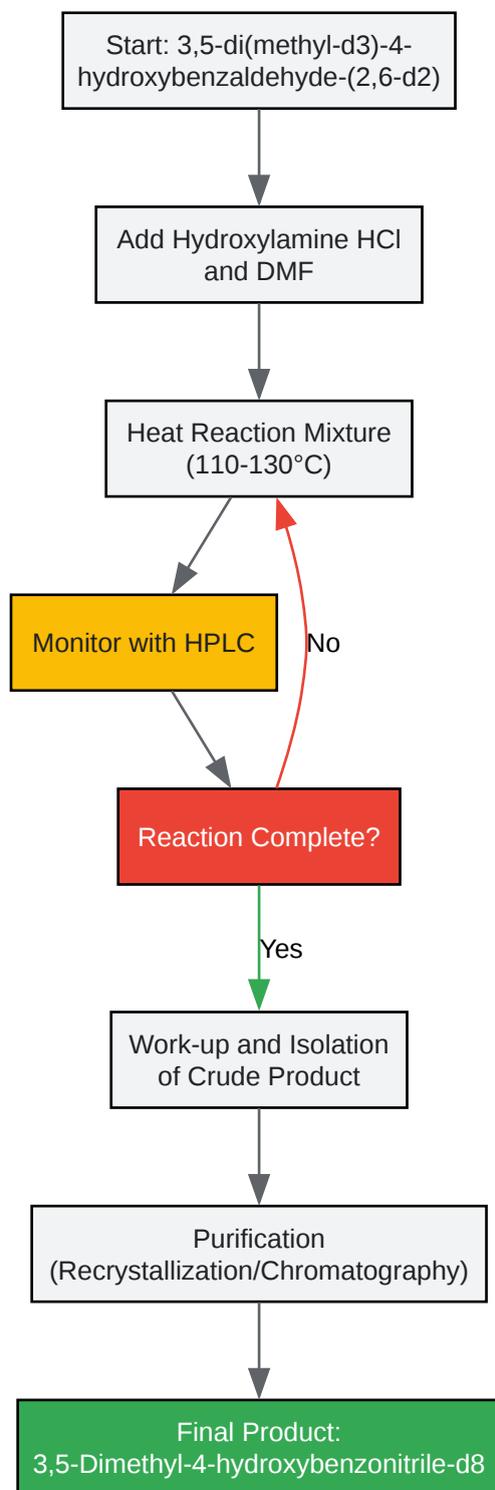
- 3,5-di(methyl-d₃)-4-hydroxybenzaldehyde-(2,6-d₂)
- Hydroxylamine hydrochloride
- N,N-Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask, dissolve 3,5-di(methyl-d₃)-4-hydroxybenzaldehyde-(2,6-d₂) and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).
- Heat the reaction mixture. The optimal temperature is typically in the range of 110-130°C.

- The reaction progress should be monitored using High-Performance Liquid Chromatography (HPLC).[6]
- Upon completion, the reaction mixture is subjected to a standard work-up procedure to isolate the crude product.
- The crude product is then purified, for example by recrystallization or column chromatography, to yield **3,5-Dimethyl-4-hydroxybenzotrile-d8**.

This one-pot synthesis is efficient, often resulting in high yields and purity.[6]



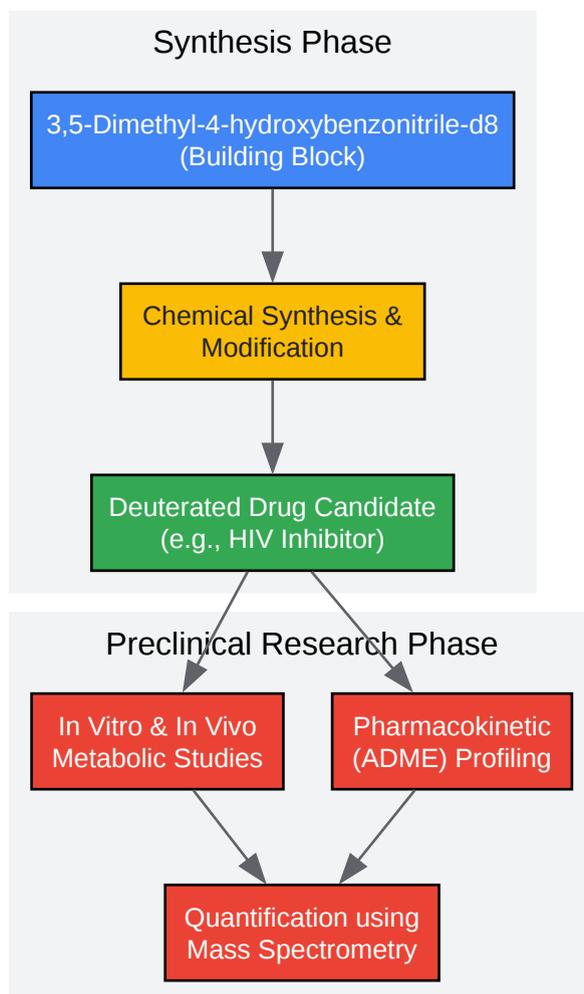
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Figure 1: Synthetic Workflow for **3,5-Dimethyl-4-hydroxybenzonitrile-d8**.

Role in Drug Development

3,5-Dimethyl-4-hydroxybenzoxonitrile serves as a key building block in the synthesis of more complex molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. [5] The deuterated version, **3,5-Dimethyl-4-hydroxybenzoxonitrile-d8**, is particularly useful in pharmacokinetic and metabolic studies of these potential drug candidates.

The logical flow of its application in drug development is outlined below.



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Figure 2: Role in HIV Inhibitor Development Workflow.

The use of the deuterated intermediate allows for the synthesis of a deuterated final drug candidate. This is highly advantageous for analytical purposes, as the mass difference introduced by the deuterium atoms allows it to be distinguished from its non-deuterated

counterpart in mass spectrometry-based assays. This makes it an ideal internal standard for accurate quantification in biological matrices. Furthermore, studying the metabolism of the deuterated drug candidate can provide insights into the metabolic stability of the molecule.

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